molecular formula C21H23Cl2NO2 B13710209 tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B13710209
M. Wt: 392.3 g/mol
InChI Key: ZVQCUUBEAJLJHR-AUUYWEPGSA-N
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Description

tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a cis-configured tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, a privileged structure in pharmacology known for its ability to interact with diverse biological targets . The presence of the 3,4-dichlorophenyl substituent is a common motif in active agrochemical and pharmaceutical agents, often contributing to enhanced binding affinity and metabolic stability . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate nitrogen is a cornerstone of synthetic organic chemistry, safeguarding the amine functionality during multi-step syntheses and allowing for facile deprotection under mild acidic conditions to generate the valuable amine intermediate, cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine . Researchers can leverage this building block in the exploration of new therapeutic agents, particularly in constructing complex molecules for screening against central nervous system targets, neurotransmitter receptors, and enzymes. Its molecular complexity and defined stereochemistry make it a crucial starting material for developing structure-activity relationships (SAR) in lead optimization campaigns. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

InChI

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19-/m1/s1

InChI Key

ZVQCUUBEAJLJHR-AUUYWEPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Organocatalytic Synthesis

Recent patents and research have emphasized the use of organocatalysis, particularly proline catalysis, for the asymmetric synthesis of compounds related to the target molecule. The process involves:

  • Reaction of Aryl N-Boc-Imine with Aldehydes:
    The initial step involves reacting an aryl N-Boc-imine with an aldehyde in the presence of D- or L-proline. This step yields a key intermediate (compound 1), which sets the stereochemistry foundation for subsequent steps.

  • Formation of Olefinic Carbamate via Wittig Reaction:
    The intermediate (compound 1) reacts with triphenylphosphonium salts in the presence of a strong base such as n-butyllithium or potassium tert-butoxide in dry tetrahydrofuran (THF). This Wittig reaction produces an olefinic carbamate (compound 2), with high optical purity (up to 99% enantiomeric excess) and a cis:trans isomeric ratio of approximately 1.3:1.

  • Alkylation of Carbamate:
    The olefinic carbamate (compound 2) undergoes alkylation with an alkyl halide in the presence of sodium hydride (NaH) at low temperatures (0–10°C). This step introduces the necessary substituents, leading to compound 3.

  • Deprotection and Intramolecular Friedel-Crafts Cyclization:
    The N-Boc protecting group is removed under acidic conditions, followed by an intramolecular Friedel-Crafts cyclization to form the tetrahydronaphthalene core, yielding the target carbamate. This cyclization is performed under reflux with polyphosphoric acid or similar acids, affording the desired compound with high stereoselectivity.

Summary Table: Enantioselective Organocatalytic Synthesis

Step Reagents & Conditions Key Outcomes
1 Aryl N-Boc-imine + aldehyde + D/L-proline Formation of compound 1 with stereocontrol
2 Compound 1 + triphenylphosphonium salt + n-BuLi or t-BuOK in dry THF Olefinic carbamate (compound 2) with 99% ee
3 Compound 2 + alkyl halide + NaH (0–10°C) Alkylated carbamate (compound 3)
4 Acid deprotection + intramolecular FCC Final tetrahydronaphthalene carbamate

Wittig and Methylation Pathway

Another prominent route involves Wittig olefination followed by methylation:

  • Wittig Reaction with Phosphonium Ylide:
    Semistabilized 3,4-dichlorobenzyl phosphonium ylide, generated in situ, reacts with aldehyde substrates to produce olefinic carbamates with high stereoselectivity. This step is catalyzed by strong bases such as n-BuLi or potassium tert-butoxide, yielding compounds with optical purity exceeding 99% ee.

  • Methylation of Olefin:
    The olefinic carbamate undergoes methylation using methyl iodide (MeI) and NaH at low temperatures, resulting in N-methylated olefins. This step enhances the molecule's reactivity for subsequent cyclization.

  • Intramolecular Friedel-Crafts Cyclization:
    The methylated olefin is deprotected and cyclized via acid-mediated intramolecular Friedel-Crafts alkylation, producing the target compound with a mixture of stereoisomers, which can be separated chromatographically.

Summary Table: Wittig-Methylation Route

Step Reagents & Conditions Key Outcomes
1 Aldehyde + phosphonium ylide + base Olefinic carbamate with high enantioselectivity
2 Methyl iodide + NaH (0–10°C) N-methyl olefin
3 Acid deprotection + FCC Final carbamate with stereoisomeric mixture

Additional Synthetic Considerations and Optimization

  • Stereoselectivity:
    The use of chiral organocatalysts such as D- or L-proline ensures high enantiomeric excess, critical for pharmacologically active compounds like antidepressants.

  • Yield and Purity:
    Yields typically range from 60% to 71% for key intermediates, with enantiomeric purities exceeding 95%. The cis:trans ratios are optimized through reaction conditions and choice of reagents.

  • Reaction Conditions: Low-temperature conditions (0–10°C) are favored during methylation and alkylation steps to control stereochemistry and minimize side reactions.

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group undergoes cleavage under acidic conditions to yield the free amine. This reaction is critical for accessing bioactive intermediates like desmethylsertraline .

Conditions Reagents Outcome Reference
Acidic hydrolysisHCl (4M in dioxane)Boc removal; forms cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine
Trifluoroacetic acid (TFA)TFA in DCM (1:1)Quantitative deprotection at 0–25°C within 2 hours

Nucleophilic Substitution

The carbamate nitrogen participates in alkylation reactions after deprotection.

Reaction Type Reagents Conditions Product Reference
N-MethylationNaH (1.5 equiv), CH₃IAnhydrous THF/DMF (4:1), 0°C → 25°C, 30 mintert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalen-1-yl)carbamate
BenzylationBenzyl bromide, K₂CO₃DMF, 60°C, 12 hoursN-Benzyl derivative

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing Cl groups.

Reaction Reagents Position Outcome Reference
NitrationHNO₃, H₂SO₄Meta to ClNitro-substituted derivative
SulfonationSO₃, H₂SO₄Para to ClSulfonic acid derivative

Hydrogenation of the Tetrahydronaphthalene Core

The partially saturated ring system can undergo further hydrogenation under catalytic conditions.

Catalyst Conditions Product Reference
Pd/C (5% w/w)H₂ (0.5 kg/cm²), MeOH, 25°CFully saturated decalin derivative

Oxidation Reactions

The tetrahydronaphthalene moiety is susceptible to oxidation at the benzylic position.

Oxidizing Agent Conditions Product Reference
KMnO₄H₂O, 80°C, 6 hoursKetone formation (4-oxo derivative)
CrO₃Acetic acid, refluxDihydroxylation followed by oxidation

Intramolecular Friedel-Crafts Cyclization

Acid-mediated cyclization generates tricyclic structures, enhancing pharmacological activity .

Acid Catalyst Conditions Product Reference
Polyphosphoric acid (PPA)Toluene, reflux, 8 hoursTricyclic carbazole derivative

Key Findings:

  • Deprotection Efficiency : Boc removal with TFA achieves >95% yield in 2 hours , whereas HCl requires longer reaction times .

  • Steric Effects : N-Alkylation proceeds efficiently with small alkyl groups (e.g., methyl) but stalls with bulky substituents .

  • Regioselectivity : Electrophilic substitutions on the dichlorophenyl ring favor meta/para positions due to Cl directing effects.

  • Catalytic Hydrogenation : Pd/C selectively reduces the tetrahydronaphthalene ring without affecting the aromatic Cl substituents .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for antidepressants and related bioactive molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Sertraline (Free Amine Form)

  • Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
  • Key Differences :
    • Sertraline lacks the Boc group, instead featuring a methyl group on the amine.
    • Molecular weight: ~306.2 g/mol (lower than the carbamate derivative due to the absence of the Boc moiety).
    • Pharmacological Role : Sertraline is an active pharmaceutical ingredient (API) used as an antidepressant, whereas the carbamate derivative is likely a synthetic intermediate.
    • Solubility : Sertraline hydrochloride is water-soluble, while the Boc-protected carbamate is expected to exhibit higher hydrophobicity .

Other Carbamate-Protected Intermediates

Compounds such as benzyl or acetyl carbamate derivatives of sertraline may differ in:

  • Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyl carbamates require hydrogenolysis.
  • Stability : Boc groups are stable under basic conditions, making them preferable in certain synthetic pathways compared to acid-labile alternatives.

Sertraline Precursors with Alternative Protecting Groups

For example, FMOC (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl)-protected intermediates:

  • Synthetic Utility : FMOC is photolabile, and Cbz requires catalytic hydrogenation for removal, contrasting with Boc’s acid sensitivity.
  • Steric Effects : The bulky tert-butyl group in the Boc derivative may influence stereochemical outcomes during synthesis compared to smaller protecting groups.

Research Implications and Limitations

However, its structural relationship to sertraline and the ubiquity of Boc-protected intermediates in drug synthesis suggest its role in optimizing synthetic routes. Future studies could explore:

  • Deprotection Efficiency : Comparative yields under varying acidic conditions.
  • Crystallinity and Stability : Impact of the Boc group on shelf-life and handling.

Biological Activity

tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate, also known as cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-BOC-1-naphthalenamine (CAS No. 267884-84-4), is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, metabolic stability, and relevant case studies.

  • Molecular Formula : C21H23Cl2NO2
  • Molecular Weight : 392.32 g/mol
  • IUPAC Name : tert-butyl N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

Pharmacological Profile

The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets. Notably:

  • Inhibition of Protein Kinase B (PKB) : Research indicates that compounds similar to tert-butyl carbamate can modulate PKB activity, which is crucial in cancer and metabolic diseases .
  • CYP450 Metabolism : The presence of the tert-butyl group affects the compound's metabolic stability. Studies show that the metabolic pathways involve cytochrome P450 enzymes (CYPs), particularly CYP3A4/5 and CYP2D6 . The metabolic stability can be enhanced by modifying the tert-butyl group to other substituents .

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Study on Metabolic Stability : A comparative analysis showed that replacing the tert-butyl group with trifluoromethyl groups significantly improved metabolic stability in vitro and in vivo. The half-life in human liver microsomes increased from 63 minutes to 114 minutes with this modification .
  • Anticancer Activity : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a related compound was found to induce apoptosis in breast cancer cells through PKB inhibition .

Table 1: Comparison of Metabolic Stability

CompoundHalf-Life in Human Liver Microsomes (min)CYP Inhibition (IC50 μM)
tert-butyl carbamate63>50
Trifluoromethyl analog114>50

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
PKB InhibitionModulation of cancer cell growth
Metabolic StabilityEnhanced stability with structural modifications
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydronaphthalene core followed by regioselective functionalization. Key steps include:

  • Friedel-Crafts alkylation to introduce the dichlorophenyl group.
  • Carbamate protection using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis).
  • Cis-stereochemistry control via chiral auxiliaries or asymmetric hydrogenation .

Optimization Strategies:

  • Use computational reaction path screening (e.g., density functional theory (DFT)) to predict energy barriers and selectivity .
  • Employ design of experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. For example, a 3-factor Box-Behnken design can identify optimal conditions for Boc protection .

Table 1: Example Optimization Parameters for Boc Protection

FactorRange TestedOptimal ValueImpact on Yield
Temperature0–40°C25°CMinimizes side reactions
Solvent (DMF:H2O)9:1 to 1:13:1Maximizes solubility
Reaction Time2–24 hrs12 hrsBalances completion vs. degradation

Q. What analytical techniques are critical for confirming stereochemistry and purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with known standards .
  • Nuclear Overhauser Effect (NOE) NMR : Irradiate the tert-butyl group to confirm spatial proximity of the cis-4-substituent .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with a heavy atom (e.g., bromine derivative) .

Quality Control:

  • Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient). A purity threshold of ≥98% is recommended for biological assays .

Q. What safety protocols should be followed given structural analogs' hazard profiles?

Methodological Answer:

  • Handling : Use fume hoods with ≥100 fpm airflow to minimize inhalation of dichlorophenyl byproducts .
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons are mandatory during synthesis .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in key reaction steps?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for Friedel-Crafts alkylation. Compare activation energies for ortho vs. para substitution on the dichlorophenyl ring .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects on regioselectivity. For example, random forest algorithms can correlate solvent polarity (logP) with product distribution .

Case Study :
A 2023 study on analogous carbamates used ML to identify acetone/water mixtures as optimal for minimizing byproduct formation (5% vs. 20% in pure DMF) .

Q. How to resolve contradictions between spectroscopic data and theoretical predictions?

Methodological Answer:

  • Dynamic NMR (DNMR) : Analyze variable-temperature spectra to detect conformational exchange broadening, which may explain discrepancies in NOE correlations .
  • Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for electronic structure with molecular mechanics (MM) for solvent effects to refine NMR chemical shift predictions .

Example :
A 2022 study resolved conflicting NOE data for a tetrahydronaphthalene derivative by identifying a low-energy boat conformation inaccessible to DFT gas-phase models .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

Methodological Answer:

  • Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., (S)-t-BuPHOX) in rhodium-catalyzed hydrogenation. Achieve enantiomeric excess (ee) >90% via steric bulk modulation .
  • Enzyme-Mediated Resolution : Use lipase B (Candida antarctica) to kinetically resolve racemic intermediates in non-polar solvents (e.g., toluene) .

Table 2: Enantioselectivity Optimization via Ligand Screening

Ligandee (%)Reaction Time (hrs)
(R)-Binap7524
(S)-t-BuPHOX9212
Josiphos SL-J009-18818

Q. What methodologies assess the environmental impact of synthetic byproducts?

Methodological Answer:

  • Persistency-Bioaccumulation-Toxicity (PBT) Modeling : Use EPI Suite to estimate log Kow (octanol-water coefficient) for dichlorophenyl derivatives. Values >5 indicate high bioaccumulation risk .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each synthetic step. Aim for E-factor <10 via solvent recycling .

Case Study :
A 2024 ICReDD initiative reduced E-factor from 35 to 8 by replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc deprotection .

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